2-[4-(2,5-Dichlorophenoxy)butylamino]ethanol
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Overview
Description
2-[4-(2,5-Dichlorophenoxy)butylamino]ethanol is an organic compound that features a dichlorophenoxy group attached to a butylaminoethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-Dichlorophenoxy)butylamino]ethanol typically involves the reaction of 2,5-dichlorophenol with 1-bromo-4-chlorobutane to form 4-(2,5-dichlorophenoxy)butyl chloride. This intermediate is then reacted with ethanolamine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,5-Dichlorophenoxy)butylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dichlorophenoxy group can be reduced to a phenol.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-[4-(2,5-Dichlorophenoxy)butylamino]acetaldehyde.
Reduction: Formation of 2-[4-(2,5-Dichlorophenoxy)butylamino]phenol.
Substitution: Formation of various N-substituted derivatives.
Scientific Research Applications
2-[4-(2,5-Dichlorophenoxy)butylamino]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[4-(2,5-Dichlorophenoxy)butylamino]ethanol exerts its effects involves interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, modulating their activity. The butylaminoethanol backbone may facilitate cellular uptake and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,4-Dichlorophenoxy)butylamino]ethanol
- 2-[4-(2,6-Dichlorophenoxy)butylamino]ethanol
- 2-[4-(2,5-Dichlorophenoxy)propylamino]ethanol
Uniqueness
2-[4-(2,5-Dichlorophenoxy)butylamino]ethanol is unique due to the specific positioning of the dichloro groups on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness may confer distinct properties compared to its analogs.
Properties
IUPAC Name |
2-[4-(2,5-dichlorophenoxy)butylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO2/c13-10-3-4-11(14)12(9-10)17-8-2-1-5-15-6-7-16/h3-4,9,15-16H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBHJDSVSAWOTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCCCCNCCO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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